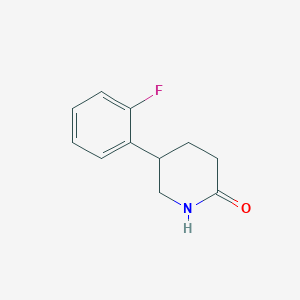

5-(2-Fluorophenyl)-2-piperidone

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-(2-fluorophenyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c12-10-4-2-1-3-9(10)8-5-6-11(14)13-7-8/h1-4,8H,5-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQTUEGOLGWRIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Investigations of 5 2 Fluorophenyl 2 Piperidone and Analogues

Quantum Chemical Methods in Piperidone Research

Quantum chemical methods are instrumental in elucidating the structural features, reactivity, and electronic properties of piperidone compounds. nih.govekb.eg These computational tools allow for the analysis of molecular models, providing data on geometry, energy, and charge distribution. ekb.eg

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a standard and powerful tool for investigating the properties of piperidone derivatives and other organic molecules. jksus.orgnih.gov It offers a reliable approach to predict molecular geometries, electronic structures, and spectroscopic properties. jksus.orgepstem.netepstem.net DFT calculations are frequently employed to understand the chemical reactivity and stability of these compounds. nih.gov The B3LYP hybrid functional is a commonly used method in these studies, often paired with basis sets like 6-311G(d,p) or 6-311++G(d,p) to achieve accurate results. jksus.orgnih.govepstem.netepstem.net

One of the fundamental applications of DFT is the optimization of molecular geometry to find the most stable conformation of a molecule. jksus.orgepstem.net This process involves calculating the molecule's energy at various atomic arrangements to locate the minimum energy structure. The optimized geometric parameters, such as bond lengths and bond angles, can then be compared with experimental data, often obtained from X-ray crystallography, to validate the computational model. jksus.org For piperidone derivatives, DFT calculations can accurately predict the puckering of the piperidine (B6355638) ring and the orientation of substituent groups. nih.gov

For instance, in a study of a substituted piperidone, the molecular geometry was optimized using the DFT/B3LYP/6-311++G(d,p) level of theory. jksus.org The resulting theoretical structural parameters showed close agreement with experimental X-ray diffraction data, confirming the accuracy of the computational method. jksus.org

Table 1: Comparison of Theoretical and Experimental Geometric Parameters for a Piperidone Derivative

| Parameter | Bond/Angle | Theoretical (DFT) | Experimental (XRD) |

| Bond Length (Å) | C-N | 1.46 | 1.47 |

| C=O | 1.23 | 1.22 | |

| Bond Angle (°) | C-N-C | 115.8 | 116.2 |

| O=C-C | 121.5 | 121.3 |

Note: The data in this table is illustrative and based on typical findings in DFT studies of piperidone derivatives. Actual values for 5-(2-Fluorophenyl)-2-piperidone would require a specific computational study.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. ekb.egekb.egchemjournal.kz A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govmalayajournal.org

DFT calculations are widely used to determine the energies of these frontier orbitals and to visualize their spatial distribution. jksus.orgresearchgate.netmdpi.com This analysis reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance. The distribution of HOMO and LUMO densities can indicate the pathways for intramolecular charge transfer (ICT). malayajournal.org For example, in many piperidone derivatives, the HOMO is often localized on one part of the molecule, while the LUMO is on another, facilitating charge transfer upon excitation. malayajournal.org

Table 2: Illustrative Frontier Molecular Orbital Energies for a Piperidone Analogue

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: This data is representative of typical values found in DFT studies of similar compounds. Specific values for this compound would require dedicated calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. uni-muenchen.deasianpubs.org The MEP surface illustrates the electrostatic potential at different points around the molecule, providing a guide to its interactions with other charged species. uni-muenchen.de Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. nih.govmalayajournal.org

DFT calculations at a given level of theory, such as B3LYP/6-311G(d,p), are used to compute the MEP surface. researchgate.netijcrt.org For piperidone derivatives, the MEP map can highlight the electrophilic and nucleophilic centers, which is crucial for understanding their biological activity and intermolecular interactions. jksus.orgnih.gov For instance, the carbonyl oxygen in the piperidone ring typically appears as a region of high negative potential, indicating its role as a hydrogen bond acceptor. nih.gov

Computational methods, particularly DFT, can be used to predict the vibrational spectra (Infrared and Raman) of molecules. brehm-research.deksu.edu.sascm.com These predictions are instrumental in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and rocking. ksu.edu.sa The calculation of vibrational frequencies is typically performed at the same level of theory as the geometry optimization. jksus.org

For a molecule to be IR active, its dipole moment must change during the vibration. ksu.edu.saamericanpharmaceuticalreview.com For a vibration to be Raman active, there must be a change in the molecule's polarizability. ksu.edu.saamericanpharmaceuticalreview.com DFT calculations can determine which vibrational modes are IR and/or Raman active and predict their corresponding frequencies and intensities. scm.com While there can be discrepancies between calculated and experimental frequencies due to factors like anharmonicity and solvent effects, a scaling factor is often applied to the calculated frequencies to improve agreement with experimental data.

Natural Bond Orbital (NBO) and Mulliken population analysis are computational techniques used to determine the distribution of atomic charges within a molecule. uni-rostock.deresearchgate.net This information is vital for understanding the molecule's reactivity, polarity, and intermolecular interactions. asianpubs.org

Mulliken charge analysis partitions the total electron density among the atoms in a molecule. researchgate.net NBO analysis, on the other hand, provides a more intuitive chemical picture by localizing orbitals into one-center (lone pairs) and two-center (bonds) units, which aligns well with the Lewis structure concept. uni-rostock.deacs.org NBO analysis also allows for the study of hyperconjugative interactions and charge delocalization by examining the interactions between filled (donor) and empty (acceptor) orbitals. nih.govacs.org The stabilization energy (E(2)) associated with these interactions provides a quantitative measure of their strength. nih.gov Both methods offer insights into the reactive sites of a molecule, with NBO analysis often considered to provide a more stable and reliable description of the electron distribution. uni-rostock.deresearchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a solid-state crystal lattice is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting the physicochemical properties of a compound, such as solubility and melting point. Computational chemistry offers powerful tools to dissect and quantify these forces.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. For piperidone derivatives, this analysis reveals the dominant forces governing their crystal packing.

The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is typically mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, primarily hydrogen bonds, while blue regions represent weaker or longer-range interactions.

Table 1: Representative Intermolecular Contact Contributions for Piperidone Analogues from Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution (%) in a Diphenylpiperidine Analogue | Expected Contribution for this compound |

|---|---|---|

| H···H | 74.2% | High |

| C···H/H···C | 18.7% | Significant |

| O···H/H···O | 7.0% | Significant (due to lactam group) |

| N···H/H···N | 0.1% | Minor (due to lactam N-H) |

| F···H/H···F | Not Applicable | Present and potentially significant |

| F···F | Not Applicable | Possible, depending on packing |

Note: This table is illustrative, based on data from analogous structures. The exact percentages for this compound would require specific crystallographic data.

Computational Studies of Hydrogen Bonding and Other Non-Covalent Interactions

Beyond Hirshfeld analysis, specific computational methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are employed to investigate the nature and strength of non-covalent interactions. These interactions, particularly hydrogen bonds, are fundamental to the structure and function of biological and chemical systems.

In this compound, the lactam moiety (a cyclic amide) is a key participant in hydrogen bonding. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. DFT calculations can determine the geometry and energy of these N-H···O hydrogen bonds, which often link molecules into chains or dimers within the crystal lattice.

NBO analysis provides further insight by quantifying the stabilization energy (E(2)) associated with donor-acceptor orbital interactions. For instance, the interaction between the lone pair orbital of a carbonyl oxygen (donor) and the antibonding orbital of an N-H bond (acceptor) corresponds to the N-H···O hydrogen bond. These calculations confirm the presence and relative strength of hyperconjugative and intermolecular charge-transfer interactions that contribute to molecular stability. The fluorine atom on the phenyl ring can also participate in weaker C-H···F hydrogen bonds, further influencing the conformational preferences and packing of the molecule.

Advanced Computational Applications

Computational chemistry extends beyond crystal structure analysis to predict a molecule's behavior in various environments, from its interaction with light to its fate within a biological system.

Prediction of Nonlinear Optical Properties (Polarizability, Hyperpolarizability)

Nonlinear optical (NLO) materials are of great interest for applications in telecommunications, data storage, and optical computing. Organic molecules with π-conjugated systems often exhibit significant NLO properties, which arise from the delocalization of electrons leading to large changes in dipole moment and polarizability under an applied electric field.

Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules like piperidone derivatives. Key parameters calculated include the average polarizability (<α>) and the first-order hyperpolarizability (βtot). These calculations are often performed using various functionals (e.g., B3LYP, M06, CAM-B3LYP) to ensure the reliability of the predictions. For many piperidone analogues, the calculated hyperpolarizability values have been found to be significantly larger than that of standard reference materials like urea, indicating their potential as NLO candidates. The introduction of electron-donating and electron-withdrawing groups, such as the fluorophenyl moiety in this compound, can enhance these properties by increasing intramolecular charge transfer.

Table 2: Calculated Nonlinear Optical Properties for Representative Piperidone Analogues

| Compound | Method/Basis Set | Average Polarizability <α> (a.u.) | First Hyperpolarizability βtot (a.u.) | Reference |

|---|---|---|---|---|

| TBTBP | B3LYP/6-311G(d,p) | 413.63 | 11462.65 | |

| FSTBP | B3LYP/6-311G(d,p) | 370.28 | 10839.81 | |

| NSTBP | B3LYP/6-311G(d,p) | 390.99 | 19690.35 | |

| OTBPS | B3LYP/6-311G(d,p) | 409.11 | 11417.84 |

Note: Values are for 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives and serve as an illustration of the NLO potential within this class of compounds.

Ligand-Protein Interaction Modeling via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method is indispensable in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. The process involves placing the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding affinity.

Piperidone derivatives have been docked against a wide range of protein targets, reflecting their diverse biological activities. For example, analogues have been studied for their potential as inhibitors of acetylcholinesterase (AChE) for Alzheimer's disease, the main protease (Mpro) of SARS-CoV-2, and sigma receptors. Docking studies of a 2-fluorophenyl-containing benzamide (B126) piperidine derivative against AChE revealed key interactions, such as hydrogen bonding with Tyrosine 121, that contribute to its inhibitory activity. For this compound, docking simulations could map the interactions of the fluorophenyl group within hydrophobic pockets and the lactam moiety with polar residues in a target's active site.

Table 3: Example Molecular Docking Results for Piperidine Analogues against Various Protein Targets

| Ligand/Analogue | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Compound 5d (ortho-fluoro derivative) | Acetylcholinesterase (AChE) | -11.91 | TYR121, PHE330, PHE331, TYR334 | |

| Piperidine Derivative V | Leukemia Target (6TJU) | -12.18 | - | |

| Piperidine Derivative 1 | Sigma 1 Receptor (S1R) | - | GLU172, ASP126, PHE107 | |

| Piperine Analogue pip2 | Akt1 Kinase | -6.0 | - |

Note: This table showcases the application of molecular docking to piperidine-containing compounds and highlights the types of data obtained.

In Silico Pharmacokinetic and Drug-Likeness Prediction

Before a compound can become a drug, it must possess suitable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. In silico tools, such as SwissADME and QikProp, use a molecule's structure to calculate physicochemical descriptors and predict its ADMET profile and drug-likeness.

A common starting point for assessing drug-likeness is Lipinski's Rule of Five, which sets criteria for properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Studies on various piperidone derivatives have shown that they often comply with these rules, suggesting good potential for oral bioavailability. More advanced models, like the BOILED-Egg model, can predict passive gastrointestinal absorption and blood-brain barrier penetration. For this compound, these in silico predictions would provide valuable preliminary data on its potential as an orally administered drug and its ability to reach targets in the central nervous system.

Table 4: Predicted Drug-Likeness and ADME Properties for a Representative Piperidone Analogue

| Property | Predicted Value/Status | Guideline/Rule | Reference |

|---|---|---|---|

| Molecular Weight ( g/mol ) | < 500 | Lipinski's Rule | |

| LogP (Lipophilicity) | < 5 | Lipinski's Rule |

Mechanistic Insights into Reactions Involving 5 2 Fluorophenyl 2 Piperidone and Piperidone Scaffolds

Elucidation of Reaction Mechanisms in Piperidone Synthesis

The formation of the piperidone ring can be achieved through various strategies, with metal-catalyzed transformations and cycloaddition reactions being prominent methods. The mechanisms of these reactions have been a subject of detailed investigation to optimize efficiency and selectivity. nih.govacs.orgkcl.ac.uk

Copper-catalyzed reactions are frequently employed for the synthesis of piperidines and their derivatives. researchgate.net These transformations often proceed through a Cu(I)/Cu(II) catalytic cycle. acs.org While the precise mechanism can vary with the specific substrates and ligands, a general pathway for C-N bond formation involves several key steps.

Initially, a Cu(I) complex may undergo oxidative addition with an aryl halide to form a Cu(III) intermediate. nih.govmdpi.com Subsequent ligand exchange with the amine nucleophile, followed by reductive elimination, generates the desired C-N bond and regenerates the active Cu(I) catalyst. nih.gov

An alternative pathway in intramolecular C-H amination involves the interaction of a Cu(I) precatalyst with an N-fluoro amide. This interaction can lead to the homolytic cleavage of the N-F bond, generating a Cu(II)-F species and a nitrogen-centered radical. acs.org This radical can then undergo a 1,6-hydrogen atom transfer (HAT) from a specific C-H bond, followed by cyclization and subsequent steps to yield the piperidine (B6355638) product. The catalytic cycle is a subject of ongoing study, with evidence suggesting the involvement of various copper species and intermediates. acs.orgresearchgate.net

Table 1: Proposed Steps in a Generic Cu(I)/Cu(II) Catalytic Cycle for N-Arylation

| Step | Description | Copper Oxidation State Change |

| Activation | The Cu(I) precatalyst is activated, often involving ligand association or deprotonation of a ligand. | - |

| Oxidative Addition | The aryl halide adds to the Cu(I) center, forming a Cu(III) intermediate. | Cu(I) → Cu(III) |

| Ligand Exchange | The amine nucleophile coordinates to the copper center, displacing a ligand. | - |

| Reductive Elimination | The C-N bond is formed, releasing the arylated amine product. | Cu(III) → Cu(I) |

| Regeneration | The Cu(I) catalyst is regenerated, ready for the next cycle. | - |

This table presents a simplified, generalized model; actual catalytic cycles can be more complex and may involve different intermediates or disproportionation pathways. acs.orgresearchgate.net

The formation of the piperidone ring often proceeds through key reactive intermediates that dictate the reaction's course and stereochemical outcome. In cycloaddition reactions, such as the aza-Michael addition, the mechanism can be stepwise. nih.govntu.edu.sg An initial Michael-type addition of a nitrogen nucleophile to an activated alkene forms an enamine or a related intermediate. kcl.ac.uknih.gov This intermediate then undergoes an intramolecular cyclization to form the six-membered piperidone ring. ntu.edu.sgrsc.org

In other contexts, such as the metabolism of drugs containing a piperidine ring, reactive iminium ion intermediates can be formed. rsc.orgrsc.orgnih.gov This typically occurs through enzymatic hydroxylation at a carbon alpha to the nitrogen, followed by dehydration. rsc.orgnih.gov These electrophilic iminium ions can be trapped by nucleophiles. rsc.orgrsc.org While this is often studied in the context of drug metabolism and potential toxicity, the principles of iminium ion formation and reactivity are fundamental to synthetic transformations as well.

Aziridinium ylides have also been identified as versatile three-membered ring intermediates in the synthesis of piperidines. longdom.org These ylides are susceptible to nucleophilic attack, leading to ring-opening, or can undergo intramolecular cyclization to form larger heterocyclic rings like piperidines. longdom.org

Table 2: Common Reactive Intermediates in Piperidone Synthesis

| Intermediate | Formation Method | Role in Ring Formation |

| Enamine/Enolate | Aza-Michael addition to an α,β-unsaturated carbonyl. kcl.ac.ukntu.edu.sg | The nucleophilic enamine attacks an internal electrophile to close the ring. |

| Iminium Ion | Oxidation/dehydration of a piperidine precursor. rsc.org | Acts as an electrophile for intramolecular cyclization or intermolecular trapping. |

| Nitrogen-centered Radical | Homolysis of an N-X bond (e.g., N-F) by a catalyst. acs.orgresearchgate.net | Undergoes Hydrogen Atom Transfer (HAT) followed by radical cyclization. |

| Aziridinium Ylide | From corresponding aziridines. longdom.org | Can undergo intramolecular cyclization to form the piperidine ring. longdom.org |

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by identifying the rate-limiting step. icm.edu.plvetticattgroup.com This is achieved by comparing the reaction rates of a substrate with its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium). A significant KIE (kH/kD > 1) indicates that the C-H bond is being broken in the rate-determining step of the reaction. nih.govrug.nl

For instance, in studies of copper-catalyzed intramolecular C-H amination for piperidine synthesis, a primary KIE value of 4.2 was observed. nih.gov This large value provides strong evidence that the C-H bond cleavage is the turnover-limiting step in the catalytic cycle. nih.gov Similarly, in certain elimination reactions leading to piperidine precursors, small KIE values (between 1.0 and 1.6) suggest that the initial proton transfer is not the rate-determining step, pointing towards a multi-step mechanism where a subsequent step is slower. rsc.org

Secondary KIEs can also provide valuable information. For example, in a zinc-catalyzed [4+2] cycloaddition to form piperidines, an inverse secondary KIE was observed when the nitroalkene component was deuterated. nih.gov This finding, coupled with the lack of a KIE for the other reactant, supported a stepwise mechanism where the initial Michael-addition is the enantio-determining step. nih.gov

Table 3: Illustrative KIE Values and Mechanistic Implications in Piperidine Synthesis

| Reaction Type | Isotopic Substitution | Observed KIE (kH/kD) | Mechanistic Implication | Reference |

| Cu-catalyzed C-H Amination | Deuteration at benzylic position | 4.2 | C-H bond cleavage is the rate-limiting step. | nih.gov |

| Zn-catalyzed [4+2] Cycloaddition | Deuteration of nitroalkene | Inverse secondary KIE | Stepwise mechanism; Michael addition is enantio-determining. | nih.gov |

| Base-promoted Elimination | Deuteration of substrate | 1.0 - 1.6 | Proton transfer is not the rate-limiting step. | rsc.org |

Mechanistic Pathways of Functional Group Transformations on Piperidone Rings

Once the piperidone scaffold is formed, it can undergo a variety of functional group transformations, including rearrangements, to create more complex and diverse molecular architectures.

Piperidone derivatives can undergo several types of rearrangement reactions, which involve the migration of a group to an electron-deficient atom, often leading to a ring expansion or contraction. The Beckmann rearrangement is a classic example, where a piperidone oxime is treated with an acid to yield a ring-expanded lactam (a diazepanone or homopiperazinone). scribd.com This reaction proceeds through the protonation of the oxime's hydroxyl group, followed by the migration of the carbon anti-periplanar to the leaving group (water), creating a nitrilium ion intermediate. Subsequent trapping by water leads to the final lactam product.

Similarly, the Schmidt reaction involves treating a piperidone with hydrazoic acid under acidic conditions to achieve the same ring expansion to a 5-homopiperazinone. scribd.com The mechanism involves the addition of hydrazoic acid to the protonated carbonyl group, followed by dehydration and rearrangement with the loss of dinitrogen gas.

These rearrangement reactions provide a powerful method for transforming a six-membered piperidone ring into a seven-membered lactam, significantly altering the molecular scaffold and its properties.

Structure Activity Relationship Sar Studies of 5 2 Fluorophenyl 2 Piperidone Analogues

General Principles of SAR in Piperidone and Piperidine (B6355638) Systems

The piperidine ring is a prevalent scaffold in numerous natural products and synthetic drugs, making it a cornerstone of medicinal chemistry. researchgate.netmdpi.comnih.gov Piperidones, as precursors to the piperidine moiety, are of significant interest due to their unique biochemical properties and serve as versatile building blocks in the synthesis of bioactive molecules. researchgate.net The biological activity of piperidone and piperidine derivatives is intricately linked to their structural features, and modifications to the ring system can profoundly impact their pharmacological effects. researchgate.net

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds. For piperidone and piperidine systems, SAR studies have shown that the nature and position of substituents, the stereochemistry of the molecule, and the conformational flexibility of the ring are key determinants of biological activity. thieme-connect.comjst.go.jp These principles guide the design of new analogues with enhanced potency, selectivity, and improved pharmacokinetic properties.

Influence of Substituent Position and Nature on Biological Activity

The position and chemical nature of substituents on the piperidone or piperidine ring are critical factors in determining the biological activity of the molecule. thieme-connect.com Even minor changes in substituent placement can lead to significant differences in pharmacological profiles.

Research has demonstrated that the position of a substituent can greatly influence a compound's efficacy. For instance, in a series of GLP-1 potentiation agents, a substituent at the 3-position of the piperidine ring resulted in significantly higher activity compared to a substituent at the 4-position. thieme-connect.com Furthermore, introducing a substituent at the 2-position of the piperidine ring has been shown to enhance aqueous solubility, a critical factor for drug development. thieme-connect.com

The nature of the substituent is equally important. In a study of farnesyltransferase inhibitors based on a 5-nitropiperidin-2-one scaffold, a 3-pyridylmethyl group at the N-1 position and a nitro group at the C-5 position were found to be crucial for activity. acs.org Modification of the phenyl group at the C-4 position also had a significant impact, with a 2-bromophenyl derivative showing three times more potent inhibition than the original 3-bromophenyl lead compound. acs.org This highlights the sensitivity of the binding pocket to the electronic and steric properties of the substituent.

Further studies have shown that for some piperidine-based monoamine transporter ligands, the introduction of a methylene (B1212753) group between the piperidine ring and a polar group in the 3α-substituent dramatically improves activity. nih.gov In another series of µ-opioid antagonists, only small, linear alkyl groups were tolerated at the 2α-position of the piperidine ring, indicating that larger groups may cause steric clashes with the receptor. nih.gov

The following table summarizes the influence of substituent position on the biological activity of piperidine derivatives based on selected studies:

| Compound Series | Substituent Position | Effect on Biological Activity | Reference |

| GLP-1 Potentiators | 3-position vs. 4-position | 3-position showed higher potentiation | thieme-connect.com |

| Farnesyltransferase Inhibitors | C-4 Phenyl | 2-bromo > 3-bromo > unsubstituted | acs.org |

| µ-Opioid Antagonists | 2α-position | Only small, linear alkyl groups tolerated | nih.gov |

| Piperidine Nitroxides | 4-position | Substituent structure is an important factor for biological activity | nih.gov |

Role of the Fluorine Atom in Modulating Activity and Selectivity

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various physicochemical and pharmacokinetic properties. nih.govnih.govacs.org The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong bonds with carbon, allow it to modulate the biological activity and selectivity of a molecule in several ways. nih.govtandfonline.com

Fluorine can significantly impact a drug's metabolic stability by blocking sites of oxidative metabolism. nih.gov Its small size means it produces minimal steric hindrance, allowing it to be incorporated into a molecule without significantly altering its shape. benthamscience.com However, its strong electron-withdrawing nature can alter the pKa of nearby functional groups, influencing the compound's ionization state and binding interactions. nih.govacs.org

The introduction of fluorine can also lead to increased binding affinity of a drug candidate to its target protein. nih.gov This is due to fluorine's ability to participate in electrostatic and hydrogen-bonding interactions with the receptor. benthamscience.com Furthermore, the substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes and interact with hydrophobic pockets in the receptor. benthamscience.com

In the context of 5-(2-Fluorophenyl)-2-piperidone analogues, the fluorine atom on the phenyl ring is expected to play a crucial role in modulating their biological activity. Its position at the ortho position can influence the conformation of the phenyl ring relative to the piperidone ring, which can in turn affect how the molecule fits into its binding site. The electron-withdrawing nature of the fluorine atom can also alter the electronic properties of the phenyl ring, potentially influencing key interactions with the biological target.

Stereochemical Influence on Biological Activity

Stereochemistry plays a profound role in the biological activity of piperidone and piperidine derivatives. thieme-connect.com Since biological systems, such as enzymes and receptors, are chiral, they often exhibit a high degree of stereoselectivity towards their ligands. As a result, different stereoisomers of a drug can have vastly different potencies, selectivities, and even different pharmacological effects.

Impact of Chiral Centers on Potency and Selectivity

The introduction of chiral centers into a piperidone or piperidine scaffold can have a significant impact on the potency and selectivity of the resulting compounds. thieme-connect.com In many cases, one enantiomer of a chiral drug is significantly more active than the other, a phenomenon known as eudismic ratio.

For example, in a study of 1-(1-phenyl-2-methylcyclohexyl)piperidines, the (-)-trans isomer was found to be about five times more potent in vitro and twice as potent in vivo than its enantiomer, the (+)-trans isomer. nih.gov The cis isomers, in contrast, were essentially inactive, demonstrating a clear preference of the binding site for a specific stereochemical arrangement. nih.gov

Similarly, in a series of histamine (B1213489) H3 receptor agonists, the replacement of a piperidine ring with a pyrrolidine (B122466) ring resulted in a pair of enantiomers that displayed distinct stereoselectivity at the human H3 and H4 receptors. nih.gov In another example, the R(+) enantiomer of a potential atypical antipsychotic agent was found to be up to 11-fold more potent than its S(-) antipode in binding to sigma sites, although the differences were less pronounced in other assays. nih.gov

These examples underscore the importance of considering stereochemistry in drug design and development. The synthesis and evaluation of individual enantiomers are often necessary to identify the more active and potentially safer stereoisomer.

Conformation-Activity Relationships of Piperidone Rings

The conformational flexibility of the piperidone ring is another critical factor that influences biological activity. chemrxiv.org The piperidone ring can adopt various conformations, such as chair, boat, and twist-boat, and the preferred conformation can affect the spatial orientation of its substituents. The bioactive conformation is the specific three-dimensional shape that a molecule adopts when it binds to its biological target.

A flexible molecule exists as an equilibrium of different conformations, which can dilute the concentration of the bioactive conformation and lead to a decrease in potency. chemrxiv.org Therefore, designing more rigid analogues that are "pre-organized" in the bioactive conformation can lead to a significant boost in activity. chemrxiv.org

The conformation of the piperidone ring can also be influenced by the nature and position of its substituents. For example, in a series of opiate agonists and antagonists, the presence of an N-allyl group in an equatorial conformation on the piperidine ring was found to be important for antagonist properties. pnas.org In spiro-piperidine systems, the fusion of the piperidine ring to another ring system can restrict its conformational freedom and lead to specific orientations of the nitrogen lone pair, which can be crucial for binding. tandfonline.com

In the case of this compound, the substitution at the 5-position can influence the conformational preference of the piperidone ring. The interaction between the 2-fluorophenyl group and the piperidone ring will likely favor certain conformations over others, which could have a significant impact on the molecule's biological activity.

Case Studies of Fluorophenyl Piperidone Derivatives in Biological Contexts

While specific studies on this compound are not widely available in the public domain, research on structurally related compounds provides valuable insights into the potential biological activities of this class of molecules.

One relevant study focused on the discovery and SAR of piperidine inhibitors of farnesyltransferase, an important target in cancer therapy. acs.org The initial lead compound was a 5-nitropiperidin-2-one derivative. Through systematic modifications, researchers found that the nature of the substituent at the 4-position was critical for activity. Specifically, a 4-(2-bromophenyl) derivative was found to be a potent inhibitor, highlighting the importance of a halogenated phenyl group at this position. acs.org Although this study involved a bromophenyl group, it suggests that a fluorophenyl group at a similar position could also confer significant biological activity.

Another relevant case study involves a series of α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol analogues that were evaluated as potential atypical antipsychotic agents. nih.gov The lead compound from this series demonstrated a desirable pharmacological profile, with a low propensity for causing extrapyramidal side effects. This study showcases the successful incorporation of a fluorophenyl moiety into a heterocyclic scaffold to achieve a specific therapeutic effect. While this example features a piperazine (B1678402) ring instead of a piperidone, it underscores the utility of the fluorophenyl group in designing centrally active agents.

Furthermore, a review on curcumin (B1669340) mimics mentioned the compound 3,5-bis((E)-2-fluorobenzylidene)piperidin-4-one as a molecule of interest. diva-portal.org This compound, which contains two 2-fluorophenyl groups, belongs to a class of molecules that exhibit a wide range of biological properties.

These case studies, while not directly focused on this compound, provide a strong rationale for the investigation of its analogues as potentially bioactive compounds. The principles of SAR derived from these and other studies on piperidone and piperidine derivatives will be instrumental in guiding the design and synthesis of new analogues with optimized therapeutic potential.

SAR in Antineoplastic Agents

The piperidone core, particularly in the form of 3,5-bis(arylidene)-4-piperidone, has been a fertile ground for the development of antineoplastic agents. These curcumin analogues leverage the α,β-unsaturated ketone system for biological activity. patsnap.com SAR studies on these compounds reveal critical insights into the features that govern their cytotoxicity.

One of the lead compounds in this class is (3E,5E)-3,5-bis(2-fluorobenzylidene)-4-piperidone. researchgate.net Studies modifying this structure have shown that the piperidin-4-one ring plays a central role in the inhibition of proteins crucial for cancer progression, such as IKKβ. mdpi.com The substitution pattern on the benzylidene rings is a key determinant of activity. For instance, the introduction of electron-withdrawing groups, like trifluoromethyl (CF3) or cyano (CN) groups at the para-position of the benzenesulphonyl part of related analogues, enhances cytotoxicity against malignant cells while reducing toxicity to normal cells. nih.gov Specifically, a derivative bearing three trifluoromethyl substituents demonstrated the most potent bioactivities. nih.gov

Further modifications have explored dimerization and the addition of various functional groups. Piperlongumine, a natural product containing a piperidine-like core, and its derivatives have been studied for their anticancer effects. bohrium.com SAR analysis indicates that the cinnamoyl and 5,6-dihydropyridin-2-(1H)-one cores are crucial for activity. bohrium.com In a series of 3,5-bis(benzylidene)-4-piperidones tested against lung adenocarcinoma cells, compounds with 2-chloro substitutions on the benzylidene rings showed potent antiproliferative activity. researchgate.net The synthesis of a novel analogue, CLEFMA (4-[3,5-bis(2-chlorobenzylidene-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid]), resulted in a compound several folds more potent than the difluoro-substituted lead compound. researchgate.net

The table below summarizes the activity of selected piperidone analogues, highlighting the impact of substitutions on their anticancer properties.

| Compound Name/Description | Substitution Pattern | Target/Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| 3,5-bis(2-fluorobenzylidene)-4-piperidone | 2-Fluoro on both benzylidene rings | H441 (Lung Adenocarcinoma) | Lead Compound | researchgate.net |

| CLEFMA | 2-Chloro on both benzylidene rings; N-substituted with 4-oxo-2-butenoic acid | H441 (Lung Adenocarcinoma) | More potent than lead | researchgate.net |

| BAP 16 | Trifluoromethyl substituents | Malignant Cells | Most potent in series | nih.gov |

| BAPs with EWG | Electron-withdrawing groups (CF₃, CN) at para-position | Malignant Cells | Better cytotoxicity | nih.gov |

| Aminothiazolylacetamido-substituted BAPs | Various substitutions | HeLa, HCT116 | 0.15–0.28 μM | acs.org |

These studies collectively indicate that the antineoplastic activity of this compound analogues can be significantly modulated by the nature and position of substituents on the phenyl rings and modifications to the piperidone nitrogen.

SAR in Neurological Disorder Modulators (e.g., Acetylcholinesterase Inhibitors)

Piperidine and its derivatives are key structural motifs in drugs developed for neurological disorders, including Alzheimer's disease. mdpi.commdpi.com A primary strategy is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. nih.gov SAR studies on piperidine-based AChE inhibitors have elucidated the structural requirements for potent inhibition.

In donepezil-like analogues, the nitrogen atom of the piperidine ring is considered essential for binding to the enzyme's active site. d-nb.info The bioisosteric replacement of piperidine with a piperazine ring has been explored. nih.gov In one study, a series of phthalimide-piperazine derivatives were synthesized and tested for AChE inhibitory activity. The results showed that a compound featuring a 4-fluorophenyl moiety (Compound 4b) was the most potent in its series, with an IC₅₀ of 16.42 µM. nih.gov This highlights the favorable contribution of the fluorophenyl group to binding affinity.

Other studies have explored the linkage between the piperidine ring and other aromatic systems. For quinolinone analogues, a four-carbon linker between the quinolinone and piperidine moieties was found to be optimal for AChE inhibition. arabjchem.org The substitution on the terminal piperidine was also critical, with piperidine itself being superior to other cyclic amines. arabjchem.org

In a series of pyridazinobenzylpiperidine derivatives evaluated as monoamine oxidase B (MAO-B) inhibitors for Parkinson's disease, the position of substituents on the phenyl ring was crucial. A chloro-substituent at the 3-position of the phenyl ring (Compound S5) resulted in the most potent MAO-B inhibition (IC₅₀ = 0.203 µM). mdpi.com The inhibitory potency followed the order of -Cl > -OCH₃ > -F > -CN > -CH₃ > -Br at the 3-position, while substitutions at the 2- and 4-positions generally led to lower activity. mdpi.com

The table below presents data on piperidine analogues as modulators for neurological disorders.

| Compound Name/Description | Core Structure | Target | Activity (IC₅₀) | Key SAR Finding | Reference |

| Compound 4b | Phthalimide-piperazine | Acetylcholinesterase (AChE) | 16.42 µM | 4-Fluorophenyl moiety was most potent in series. | nih.gov |

| Compound 28a | Quinolinone-piperidine | Human AChE (hAChE) | 0.16 µM | A four-carbon linker and terminal piperidine are optimal. | arabjchem.org |

| Compound S5 | Pyridazinobenzylpiperidine | Monoamine Oxidase B (MAO-B) | 0.203 µM | 3-Cl substitution on the phenyl ring is most potent. | mdpi.com |

| 5-(2-fluorophenyl)-1,2-oxazol-3-ylmethanone | Arylisoxazole-phenylpiperazine | Butyrylcholinesterase (BChE) | 51.66 µM | Most active anti-BChE derivative in its series. | researchgate.net |

These findings underscore the importance of the fluorophenyl substituent and its position, as well as the nature of the linker and other connected moieties, in designing potent modulators for neurological targets.

SAR in Antimicrobial and Antiviral Agents

The piperidine scaffold is present in numerous compounds with antimicrobial and antiviral properties. researchgate.netresearchgate.net The introduction of a fluorophenyl group can enhance these activities by altering the molecule's physicochemical properties, such as lipophilicity, which affects cell membrane permeability. mdpi.com

In the search for novel influenza virus inhibitors, a series of piperidine-based derivatives were identified. nih.gov SAR studies revealed that an ether linkage between a quinoline (B57606) ring and the piperidine core was critical for inhibitory activity. nih.gov This highlights the importance of the specific connection and spatial arrangement of the heterocyclic systems.

Studies on N-arylpiperazine derivatives, which are structurally related to piperidones, have provided insights into antimicrobial activity. In one series, compounds were tested against various mycobacterial strains. A compound featuring a 4-fluorophenyl group, 1-[3-(3-ethoxyphenylcarbamoyl)oxy-2-hydroxypropyl]-4-(4-fluorophenyl)-piperazin-1-ium chloride (5j), was the most effective against M. kansasii, with a Minimum Inhibitory Concentration (MIC) of 17.62 μM, which was more potent than the reference drug isoniazid. mdpi.com In general, derivatives with a 3'-CF₃ group were more effective than their 4'-F positional isomers against several mycobacterial strains. mdpi.com

In another study, hydrochlorides of fluorobenzoic acid esters of N-substituted piperidines were synthesized and evaluated for antiviral activity against the influenza A/H1N1 virus. All tested substances were found to be effective compared to commercial antiviral drugs. mdpi.comnih.gov This suggests that the combination of a piperidine ring and a fluorinated aromatic moiety is a promising strategy for developing antiviral agents. mdpi.com

The table below summarizes the antimicrobial and antiviral activities of selected piperidine analogues.

| Compound Name/Description | Target Organism/Virus | Activity (MIC/EC₅₀) | Key SAR Finding | Reference |

| tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate | Influenza Virus | 0.05 µM | Ether linkage between quinoline and piperidine is critical. | nih.gov |

| Compound 5j | M. kansasii | 17.62 µM | 4-Fluorophenyl group contributed to high potency. | mdpi.com |

| Fluorobenzoic acid esters of N-substituted piperidines | Influenza A/H1N1 | Effective | Combination of piperidine and fluorobenzoic acid is effective. | mdpi.com |

| Fluorinated pyrazole (B372694) encompassing pyridyl 1,3,4-oxadiazole (B1194373) motifs | Various Bacteria & Fungi | Considerable inhibition | Fluorinated compounds showed potent antifungal activity. | nih.gov |

The SAR in this class of agents points to the advantageous role of the fluorophenyl group, often in combination with other heterocyclic systems, for achieving potent antimicrobial and antiviral effects.

SAR in Anti-inflammatory Agents

Piperidine and piperidone derivatives have been investigated for their anti-inflammatory potential. researchgate.netresearchgate.net The mechanism often involves the inhibition of inflammatory mediators like prostaglandins (B1171923) or signaling pathways such as NF-κB. nih.govresearchgate.net

In a study of phenacyl halide derivatives of piperidine-4-carboxamide, three halogenated (bromo, chloro, fluoro) compounds were evaluated for their ability to reduce carrageenan-induced paw edema in rats. researchgate.nethamdard.edu.pk The results demonstrated a clear SAR based on the halogen substituent. The bromo and chloro derivatives showed potent anti-inflammatory effects, comparable to the standard drug acetylsalicylic acid. researchgate.net In contrast, the fluoro derivative produced insignificant activity. researchgate.net This suggests that for this particular scaffold, a larger, more polarizable halogen is more favorable for anti-inflammatory action than fluorine.

However, in other scaffolds, fluorine substitution is beneficial. A series of 3,5-bis(arylidene)-4-piperidones (BAPs) were found to exhibit both anti-inflammatory and anti-tumor activities by inhibiting the NF-κB signaling pathway. nih.gov The introduction of a trifluoromethyl group, a strong electron-withdrawing substituent, into the aromatic ring enhanced these activities. The lipophilicity of the trifluoromethyl group can improve membrane permeability, and the fluorine atoms can form multiple hydrogen or halogen bonds with the target protein, thereby improving biological activity. nih.gov

The table below details the anti-inflammatory activity of various piperidine analogues.

| Compound Name/Description | Model/Target | Activity | Key SAR Finding | Reference |

| 4-carbamoyl-1-[2-(4-fluorophenyl)-2-oxoethyl]-piperidinium bromide | Carrageenan-induced paw edema | Insignificant activity | Fluoro derivative was less active than chloro and bromo derivatives. | researchgate.net |

| 4-carbamoyl-1-[2-(4-chlorophenyl)-2-oxoethyl]-piperidinium chloride | Carrageenan-induced paw edema | Potent, comparable to standard | Chloro derivative was highly active. | researchgate.net |

| Trifluoromethyl-substituted BAPs | NF-κB inhibition | Significant anti-inflammatory activity | Trifluoromethyl group enhanced activity. | nih.gov |

| 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives | Carrageenan-induced paw edema | 74-87% inflammation inhibition | 4-fluorophenyl group was part of highly active compounds. | rsc.org |

The SAR for anti-inflammatory agents based on the piperidone core is highly dependent on the specific scaffold. While in some cases fluorine substitution is detrimental, in others, particularly as part of a trifluoromethyl group, it significantly enhances activity by modulating electronic and pharmacokinetic properties.

Future Directions and Emerging Research Avenues for 5 2 Fluorophenyl 2 Piperidone

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Stereocontrol

The synthesis of substituted piperidines is a cornerstone of modern organic chemistry, with a continuous drive towards more efficient, cost-effective, and stereoselective methods. mdpi.com For 5-(2-Fluorophenyl)-2-piperidone and its analogues, future research will likely focus on developing novel synthetic strategies that offer superior control over stereochemistry, a critical factor for pharmacological activity.

Current synthetic routes often involve multi-step processes. Emerging methodologies aim to streamline these syntheses. One promising area is the use of catalytic asymmetric reactions. For instance, the double reduction of pyridine (B92270) derivatives using ruthenium(II) or rhodium(I) catalysts has shown efficiency in creating asymmetric aminofluoropiperidines. mdpi.com Another key area is the development of enantioselective cycloaddition reactions. Organocatalytic [3+3] and [4+2] cycloadditions are gaining traction for constructing the piperidine (B6355638) ring with high regioselectivity and enantioselectivity. mdpi.commdpi.com

Palladium-catalyzed annulation reactions also present a powerful tool for accessing highly functionalized and fluorinated piperidines. nih.gov A notable strategy involves the Pd-catalyzed [4+2] annulation of α-fluoro-β-ketoesters with cyclic carbamates, leading to 3-fluoropiperidines in high yields. nih.gov This method allows for the creation of complex structures with excellent diastereocontrol. nih.gov

Future synthetic efforts will likely concentrate on:

One-Pot Cascade Reactions: Combining multiple reaction steps into a single, efficient process, such as the one-pot cyclization/reduction of halogenated amides. mdpi.com

Asymmetric Hydrogenation: Utilizing chiral catalysts to achieve highly enantioselective reduction of piperidone precursors. mdpi.com

C-H Activation/Functionalization: Directly introducing substituents onto the piperidine ring through radical cyclization or transition-metal-catalyzed C-H activation, offering a more atom-economical approach. mdpi.com

| Synthetic Strategy | Description | Potential Advantage |

| Catalytic Asymmetric Reduction | Use of chiral Ruthenium(II) or Rhodium(I) catalysts for the hydrogenation of pyridine precursors. mdpi.com | High enantioselectivity and yield under mild conditions. mdpi.com |

| Palladium-Catalyzed Annulation | [4+2] cycloaddition of fluorinated ketoesters and carbamates. nih.gov | Access to richly functionalized fluorinated piperidines with high diastereocontrol. nih.gov |

| Organocatalytic Cycloaddition | Asymmetric assembly via sequential Wolff rearrangement–amidation–Michael–hemiaminalization. mdpi.com | Creation of complex spirocyclic piperidones with multiple stereogenic centers. mdpi.com |

| Intramolecular Radical C–H Amination | Cyclization of fluorosubstituted amines via a chiral copper(II) catalyst. mdpi.com | Formation of piperidines through efficient 1,6-hydrogen atom transfer. mdpi.com |

Application of Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and guiding the design of new therapeutic agents. acs.orgontosight.ai For this compound, advanced computational approaches are pivotal for accelerating its development.

Density Functional Theory (DFT) studies are fundamental for understanding the electronic structure, stability, and reactivity of piperidone derivatives. acs.orgnih.gov By calculating parameters such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can predict charge transfer interactions within the molecule. acs.orgnih.gov Natural Bond Orbital (NBO) analysis further elucidates intramolecular interactions, atomic charges, and orbital hybridization, which are crucial for molecular stability. acs.orgnih.gov

Molecular docking simulations are used to predict the binding mode of this compound and its derivatives within the active site of a biological target. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for biological activity. For example, docking studies of similar piperidone derivatives have been used to understand their binding to targets like the myeloid differentiation factor 88 (MyD88) and acetylcholinesterase. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models provide a statistical correlation between the chemical structure of a series of compounds and their biological activity. In silico modeling using QSAR can help in extrapolating potential hazards and predicting the activity of newly designed analogues.

Future computational work will likely involve:

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-receptor complex over time, providing a more realistic picture of the binding event. nih.gov

Free Energy Calculations (e.g., MMPBSA): To more accurately predict the binding affinity of designed ligands to their target proteins. nih.gov

Pharmacophore Modeling: To identify the essential structural features required for biological activity, which can then be used to screen virtual libraries for new lead compounds. nih.gov

| Computational Method | Application for this compound | Key Insights |

| Density Functional Theory (DFT) | Investigating electronic structure, stability, and reactivity. acs.orgnih.gov | HOMO-LUMO gaps, charge distribution, molecular stability. acs.orgnih.gov |

| Molecular Docking | Predicting binding orientation and interactions with biological targets. nih.govnih.gov | Identification of key binding residues and interactions (e.g., hydrogen bonds). nih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex. nih.gov | Stability of binding pose, conformational changes. nih.gov |

| QSAR/Pharmacophore Modeling | Correlating structural features with biological activity to guide new designs. nih.gov | Predictive models for activity and identification of essential structural motifs. nih.gov |

Comprehensive Elucidation of Complex Reaction Mechanisms and Biological Interactions

A thorough understanding of the reaction mechanisms and biological interactions of this compound is critical for its optimization as a therapeutic agent. The presence of the fluorophenyl group significantly influences the compound's reactivity and its engagement with biological targets. evitachem.com

Chemically, the compound can undergo various reactions, including oxidation, reduction, and nucleophilic substitutions. The piperidone ring itself is a versatile scaffold for chemical modifications. The mechanism of action for piperidone-containing compounds often involves specific interactions with molecular targets like enzymes or receptors. For instance, some piperidone derivatives have been shown to inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways.

Future research should aim to:

Map Metabolic Pathways: Identify the metabolic fate of this compound in biological systems to understand its stability and potential metabolites. The fluorine atom at the 2-position of the phenyl ring is often incorporated to block metabolic oxidation at that site. nih.gov

Identify Molecular Targets: Utilize techniques such as chemical proteomics and affinity-based probes to identify the specific proteins or biomolecules with which the compound interacts to exert its biological effects.

Investigate Receptor Binding Kinetics: Go beyond simple affinity measurements (Ki) to study the rates of association and dissociation (kon and koff) from its target, as these parameters can have a profound impact on in vivo efficacy.

Elucidate Downstream Signaling: Once a target is identified, researchers need to unravel the subsequent signaling cascades that are modulated by the compound's binding. For example, piperidone derivatives have been shown to interfere with the homodimerization of signaling proteins like MyD88, thereby inhibiting inflammatory pathways. nih.gov

Targeted SAR Studies for Precise Biological Modulations and Therapeutic Development

Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, providing a systematic framework for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. nih.govnih.gov For this compound, targeted SAR studies will be essential for its evolution into a viable therapeutic candidate.

Initial SAR explorations would involve systematic modifications at various positions of the molecule:

The Piperidone Ring: Modifications such as N-alkylation or substitution at other positions on the carbon framework can influence solubility, cell permeability, and target engagement. nih.gov

The Fluorophenyl Group: The position of the fluorine atom on the phenyl ring can be altered, or additional substituents can be introduced, to fine-tune electronic properties and interactions with the target's binding pocket. acs.org For example, SAR studies on related compounds have shown that introducing a second substituent on the phenyl ring can be beneficial for activity. acs.org

Linker Modifications: If the piperidone scaffold is used as a linker between two pharmacophoric groups, the length and nature of this linker can be systematically varied. frontiersin.org

A key aspect of SAR is understanding how structural changes affect physicochemical properties like lipophilicity (cLogP), which in turn influences absorption, distribution, metabolism, and excretion (ADME). frontiersin.org Studies on similar structures have shown that more apolar compounds often exhibit better activity. frontiersin.org

The table below outlines a hypothetical SAR exploration based on findings from related piperidine derivatives.

| Modification Site | Structural Change | Expected Impact on Activity/Properties |

| Piperidone Nitrogen | Introduction of various alkyl or aryl groups. nih.gov | Modulate solubility, lipophilicity, and potential for new interactions. nih.gov |

| Fluorophenyl Ring | Shifting fluorine to meta- or para- positions; adding a second substituent. acs.orgnih.gov | Alter electronic distribution, potentially improving binding affinity or selectivity. acs.orgnih.gov |

| Piperidone Ring Carbons | Introduction of methyl or other small alkyl groups. acs.org | Can introduce new chiral centers and provide conformational restriction, potentially boosting activity. acs.org |

| Bioisosteric Replacement | Replacing the phenyl ring with other aromatic or heteroaromatic systems. nih.gov | Explore different binding modes and improve properties like metabolic stability. nih.govnih.gov |

By systematically applying these research strategies—from refining its synthesis to decoding its biological activity through computational and experimental SAR studies—the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel and precisely targeted medicines.

Q & A

Q. What are the recommended safety protocols for handling 5-(2-Fluorophenyl)-2-piperidone in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Inspect gloves before use and follow proper removal techniques to avoid contamination .

- Respiratory Protection: For nuisance exposures, use NIOSH-certified P95 respirators; for higher risks (e.g., aerosol generation), use OV/AG/P99 cartridges .

- Ventilation: Conduct experiments in a fume hood to minimize inhalation risks .

- Spill Management: Avoid water jets; use inert absorbents (e.g., sand) and dispose of contaminated materials as hazardous waste .

Q. What synthetic routes are commonly employed to prepare this compound?

Answer:

- Condensation Reactions: React 2-fluorophenyl Grignard reagents with piperidone derivatives under anhydrous conditions .

- Cyclization Strategies: Use α-amino ketone intermediates with fluorophenyl substituents, followed by acid-catalyzed cyclization .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How can researchers characterize the purity and structure of this compound?

Answer:

Q. What are the known physical and chemical properties of this compound?

Answer:

Advanced Research Questions

Q. How can researchers address contradictions in reported toxicity data for this compound?

Answer:

- Data Gaps: Existing SDS indicate limited toxicity data (e.g., acute/chronic effects unknown) .

- Mitigation Strategies:

- Analog Studies: Refer to structurally related compounds (e.g., 5-(2-Chlorophenyl)-2-piperidone) for hazard extrapolation .

- In Silico Modeling: Use QSAR models to predict toxicity endpoints (e.g., LD) .

- Pilot Studies: Conduct in vitro assays (e.g., Ames test for mutagenicity) before in vivo experiments .

Q. What experimental designs are optimal for studying the metabolic pathways of this compound?

Answer:

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Answer:

Q. What strategies mitigate instability of this compound under reactive conditions?

Answer:

Q. How can structure-activity relationships (SAR) be explored for this compound analogs?

Answer:

- Analog Synthesis: Modify the fluorophenyl group (e.g., 3-F vs. 2-F substitution) or piperidone ring (e.g., N-alkylation) .

- Biological Assays: Test analogs against target receptors (e.g., GABA for benzodiazepine-like activity) using radioligand binding assays .

- Computational Docking: Map fluorophenyl interactions with receptor hydrophobic pockets (e.g., using AutoDock Vina) .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Answer:

- Detection Limits: Use UPLC-MS with electrospray ionization (ESI) for sub-ppm impurity detection .

- Common Impurities: Monitor for unreacted starting materials (e.g., 2-fluorophenylboronic acid) or byproducts from ring-opening .

- Method Validation: Follow ICH guidelines for precision, accuracy, and linearity (e.g., R > 0.995) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.